molecular formula C19H19N3O2S B7754433 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7754433
M. Wt: 353.4 g/mol
InChI Key: HDNNLQLIOWDQCM-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyridopyrimidine core, a dimethylphenyl group, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidine ring system.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts acylation reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a nucleophilic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl and oxo groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one: shares similarities with other pyridopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfanyl and oxo groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-10-5-6-14(8-11(10)2)15(23)9-25-19-21-17-16(18(24)22-19)12(3)7-13(4)20-17/h5-8H,9H2,1-4H3,(H,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNNLQLIOWDQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC(=O)C3=C(C=C(NC3=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC(=O)C3=C(C=C(NC3=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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